1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone
Description
1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone is a heterocyclic compound featuring a bicyclic pyrazolo[1,5-a]pyridine core fused with a piperazine moiety and a 3-(trifluoromethyl)phenyl ethanone substituent. The trifluoromethyl group on the phenyl ring likely improves metabolic stability and lipophilicity, influencing pharmacokinetic properties.
Propriétés
IUPAC Name |
1-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N4O2/c22-21(23,24)16-5-3-4-15(12-16)13-19(29)26-8-10-27(11-9-26)20(30)18-14-17-6-1-2-7-28(17)25-18/h3-5,12,14H,1-2,6-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXJYSQZVJPSFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)CC4=CC(=CC=C4)C(F)(F)F)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone is a novel synthetic derivative that combines a tetrahydropyrazolo structure with a piperazine moiety and a trifluoromethylphenyl group. This unique combination suggests potential biological activity that warrants detailed examination.
Chemical Structure and Properties
- IUPAC Name : 1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone
- Molecular Formula : C18H20F3N5O
- Molecular Weight : 373.38 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Receptor Binding : The piperazine ring is known for its ability to bind to neurotransmitter receptors, potentially influencing neuropharmacological pathways.
- Enzymatic Inhibition : The tetrahydropyrazolo moiety may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating various diseases.
Biological Activity Overview
Research indicates that compounds similar to this one exhibit a broad spectrum of biological activities:
Anticancer Activity
Studies have shown that derivatives of tetrahydropyrazolo compounds possess significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : Colon cancer (CaCO-2), breast cancer (MCF-7), and leukemia (K562).
- Mechanism : Induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways.
Neuropharmacological Effects
The piperazine component suggests potential use in treating neurological disorders:
- Potential Applications : Anxiety, depression, and schizophrenia.
- Mechanisms : Modulation of serotonin and dopamine receptors.
Antimicrobial Activity
Preliminary studies indicate that the compound may exhibit antimicrobial properties:
- Tested Against : Gram-positive and Gram-negative bacteria.
- Results : Significant inhibition of bacterial growth was observed at varying concentrations.
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer properties of a related compound with a similar structure. The study reported:
- In vitro Results : IC50 values ranging from 10 to 30 µM against CaCO-2 cells.
- : The compound induced apoptosis via the mitochondrial pathway.
Case Study 2: Neuropharmacological Assessment
A behavioral study assessed the effects of a piperazine derivative on anxiety-like behaviors in rodent models:
- Findings : Significant reduction in anxiety behaviors was noted in the elevated plus maze test.
- Implications : Suggests potential for development as an anxiolytic agent.
Data Table: Summary of Biological Activities
Comparaison Avec Des Composés Similaires
Core Heterocycle Variations
- Tetrahydroimidazo[1,2-a]pyridine Derivatives: describes diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate. Unlike the target compound’s pyrazolo-pyridine core, this derivative contains an imidazo-pyridine system.
- Thieno[3,2-c]pyridine Analogues: The compound 1-(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-5-yl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone () replaces the pyrazole ring with a thiophene. Thiophene-containing compounds often exhibit distinct electronic properties due to sulfur’s electronegativity, which may alter binding affinity in biological systems compared to pyrazole-based structures .
Substitution Patterns
- Trifluoromethylphenyl vs. Nitrophenyl Groups :
The target compound’s 3-(trifluoromethyl)phenyl group contrasts with nitro-substituted analogues (e.g., ’s 4-nitrophenyl derivatives). Trifluoromethyl groups are electron-withdrawing but less reactive than nitro groups, offering improved metabolic stability and reduced toxicity . - Piperazine Linkers: Piperazine is a common pharmacophore in CNS-targeted drugs.
Bioactivity Profiles
Antimicrobial Activity
Compounds with pyrazole and pyrimidine cores () demonstrated antimicrobial properties. For example, bis[2-amino-6-(aryl)nicotinonitrile] derivatives () showed efficacy against bacterial and fungal strains. The target compound’s pyrazolo-pyridine core may exhibit similar activity, though the trifluoromethyl group could enhance potency or spectrum .
Herbicidal and Fungicidal Activity
Triazolopyrimidine derivatives in displayed herbicidal and fungicidal effects. While the target compound lacks a triazole ring, its ethanone and piperazine substituents may contribute to comparable bioactivity through different mechanisms, such as enzyme inhibition or membrane disruption .
Physicochemical and Pharmacokinetic Properties
Solubility and Permeability
Metabolic Stability
The trifluoromethyl group reduces oxidative metabolism susceptibility, a advantage over compounds with electron-donating substituents (e.g., methoxy or methyl groups in ) .
Tabulated Comparison of Key Compounds
Q & A
Basic Research Questions
Q. What are the common synthetic strategies for preparing 1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the tetrahydropyrazolo[1,5-a]pyridine core via cyclization of precursor amines or hydrazines under acidic or basic conditions.
- Step 2 : Introduction of the piperazine moiety through nucleophilic acyl substitution or coupling reactions (e.g., using carbodiimide coupling agents).
- Step 3 : Functionalization of the trifluoromethylphenyl group via Suzuki-Miyaura cross-coupling or Friedel-Crafts acylation .
- Optimization : Key parameters include solvent polarity (e.g., DMF for polar intermediates), temperature control (0–80°C to minimize side reactions), and catalyst selection (e.g., Pd catalysts for cross-couplings). Thin-layer chromatography (TLC) and HPLC are used to monitor reaction progress and purity .
Q. How is the molecular structure of this compound validated, and what spectroscopic techniques are employed?
- Methodological Answer : Structural validation relies on:
- 1H/13C NMR : To confirm hydrogen/carbon environments (e.g., trifluoromethyl groups show distinct 19F coupling in 1H NMR; pyrazolo-pyridine protons appear as multiplet signals at δ 6.5–8.5 ppm) .
- IR Spectroscopy : To identify carbonyl stretches (~1650–1750 cm⁻¹) and aromatic C-H bends .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight accuracy (e.g., [M+H]+ ion matching theoretical mass within ±2 ppm) .
- Elemental Analysis : Validates C, H, N, and F content (e.g., deviations <0.4% indicate purity) .
Advanced Research Questions
Q. How can researchers resolve contradictions in synthetic yields or byproduct formation during piperazine coupling steps?
- Methodological Answer : Contradictions arise from competing nucleophilic pathways or steric hindrance. Strategies include:
- Design of Experiments (DoE) : Systematic variation of stoichiometry, solvent (e.g., switching from THF to DCM), and temperature to identify optimal conditions .
- Byproduct Analysis : LC-MS or GC-MS to detect intermediates (e.g., unreacted piperazine or acylated side products). Adjust protecting groups (e.g., Boc for piperazine) to suppress undesired reactivity .
- Catalyst Screening : Test Pd/C, CuI, or organocatalysts to enhance regioselectivity in cross-coupling steps .
Q. What mechanisms underlie the biological activity of this compound, and how can its interactions with target proteins be studied?
- Methodological Answer : The trifluoromethyl and pyrazolo-pyridine groups likely mediate target binding. Methods include:
- Molecular Docking : Use software like AutoDock to predict binding poses with enzymes (e.g., kinases or GPCRs). Focus on π-π stacking with aromatic residues and hydrogen bonding with the carbonyl group .
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) by immobilizing the target protein and measuring compound interaction in real time .
- Enzyme Assays : Test inhibitory activity (IC50) against purified targets (e.g., cancer-related kinases) using fluorescence-based or radiometric assays .
Q. How can regioselectivity challenges in pyrazolo[1,5-a]pyridine functionalization be addressed?
- Methodological Answer : Regioselectivity is influenced by electronic and steric factors:
- Directed Metalation : Use directing groups (e.g., amides) to guide lithiation or halogenation to specific positions .
- Protecting Group Strategies : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) during multi-step synthesis .
- Computational Modeling : DFT calculations to predict reactive sites based on electron density maps (e.g., C-3 vs. C-5 substitution) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
